2-(5-Bromopyridin-2-yl)propan-2-ol
Overview
Description
2-(5-Bromopyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10BrNO. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-2-yl)propan-2-ol typically involves the bromination of 2-propylpyridine followed by hydroxylation. One common method includes the reaction of 2-propylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 2-(5-bromopyridin-2-yl)propan-2-one.
Reduction: Formation of 2-(5-bromopyridin-2-yl)propan-2-amine.
Substitution: Formation of 2-(5-substituted-pyridin-2-yl)propan-2-ol derivatives.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
- 2-(4-Bromopyridin-2-yl)propan-2-ol
- 5-Bromo-2-hydroxypyridine
Comparison: 2-(5-Bromopyridin-2-yl)propan-2-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which influences its chemical reactivity and biological activity. Compared to 2-(4-Bromopyridin-2-yl)propan-2-ol, the 5-position bromination offers different steric and electronic properties, potentially leading to varied applications and reactivity profiles .
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-8(2,11)7-4-3-6(9)5-10-7/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQCATQYMZDJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573227 | |
Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290307-40-3 | |
Record name | 5-Bromo-α,α-dimethyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290307-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromopyridin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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